molecular formula C8H4Br2S B1294826 2,3-Dibromobenzo[b]thiophene CAS No. 6287-82-7

2,3-Dibromobenzo[b]thiophene

Cat. No.: B1294826
CAS No.: 6287-82-7
M. Wt: 291.99 g/mol
InChI Key: TWZSIAFEFBKCNN-UHFFFAOYSA-N
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Description

2,3-Dibromobenzo[b]thiophene: is an organosulfur compound with the molecular formula C8H4Br2S . It is a derivative of benzo[b]thiophene, where the hydrogen atoms at positions 2 and 3 are replaced by bromine atoms. This compound is known for its utility in organic synthesis and material science due to its unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromobenzo[b]thiophene typically involves the bromination of benzo[b]thiophene. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromobenzo[b]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc (Zn) in acetic acid (CH3COOH).

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., potassium carbonate).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium phosphate), and solvents (e.g., toluene, ethanol).

    Reduction Reactions: Reducing agents (e.g., zinc, sodium borohydride), solvents (e.g., ethanol, acetic acid).

Major Products:

    Substitution Reactions: Substituted benzo[b]thiophene derivatives.

    Coupling Reactions: Biaryl compounds.

    Reduction Reactions: Benzo[b]thiophene.

Scientific Research Applications

The compound exhibits notable biological activities, making it a candidate for pharmaceutical applications. Studies have shown that it possesses antibacterial properties effective against Staphylococcus aureus and antifungal properties against Alternaria solani, the fungus responsible for early blight in tomatoes .

Case Study: Antimicrobial Activity

In one study, when incorporated into nutrient agar at concentrations as low as 19 parts per million, 2,3-dibromobenzo[b]thiophene completely inhibited the development of bacterial colonies . This highlights its potential as an antimicrobial agent in agricultural and medical applications.

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo electrophilic substitution reactions makes it valuable for creating complex molecular architectures. It has been utilized in the synthesis of various derivatives through palladium-catalyzed reactions and other coupling methods .

Applications in Material Science

The compound has also been explored for its photophysical properties. Research indicates that derivatives of this compound can exhibit aggregation-induced emission (AIE), making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors .

Case Study: AIE Properties

A study on the aggregation-induced emission properties of a derivative of this compound demonstrated its potential use in developing efficient fluorescent materials. The compound displayed significant fluorescence enhancement upon aggregation, suggesting applications in optoelectronic devices .

Mechanism of Action

The mechanism of action of 2,3-Dibromobenzo[b]thiophene and its derivatives involves interaction with specific molecular targets. For instance, in biological systems, it can interact with enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, enhancing the binding affinity to the target molecules. The sulfur atom in the thiophene ring can also engage in various non-covalent interactions, contributing to the overall activity .

Comparison with Similar Compounds

  • 2-Bromobenzo[b]thiophene
  • 3-Bromobenzo[b]thiophene
  • Dibenzothiophene
  • 2,3-Dimethylbenzo[b]thiophene

Comparison: 2,3-Dibromobenzo[b]thiophene is unique due to the presence of two bromine atoms at specific positions, which significantly influences its reactivity and electronic properties. Compared to 2-Bromobenzo[b]thiophene and 3-Bromobenzo[b]thiophene, it offers more versatility in substitution and coupling reactions. Dibenzothiophene and 2,3-Dimethylbenzo[b]thiophene, while structurally similar, lack the specific reactivity conferred by the bromine atoms .

Biological Activity

2,3-Dibromobenzo[b]thiophene (CAS No. 6287-82-7) is a halogenated derivative of benzo[b]thiophene, which is a significant heterocyclic compound in organic chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

This compound has the molecular formula C8H4Br2SC_8H_4Br_2S and a molecular weight of 291.99 g/mol. Its structure features two bromine atoms substituted at the 2 and 3 positions of the benzo[b]thiophene ring, contributing to its unique electronic properties and biological activities. The compound exhibits significant lipophilicity as indicated by various log P values:

  • Log Po/w (iLOGP): 2.63
  • Log Po/w (XLOGP3): 3.96
  • Log Po/w (WLOGP): 4.43

These values suggest that this compound is likely to permeate biological membranes effectively .

Pharmacological Properties

Research indicates that this compound possesses several important pharmacological activities:

  • CYP Enzyme Inhibition :
    • The compound is identified as an inhibitor of several cytochrome P450 enzymes including CYP1A2, CYP2C19, and CYP2C9. However, it does not inhibit CYP2D6 or CYP3A4 .
    • Such inhibition can affect drug metabolism and clearance in the liver, which is crucial for understanding its pharmacokinetics.
  • Blood-Brain Barrier Permeability :
    • Studies have shown that this compound is permeant to the blood-brain barrier (BBB), suggesting potential neuroactive properties .
  • Toxicity Profile :
    • The compound is classified as acute toxic via oral ingestion (Acute Tox. 3) and poses risks for eye irritation (Eye Irrit. 2). It also has chronic aquatic toxicity implications .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, computational studies have indicated that it may undergo various reactions leading to significant biological interactions:

  • Electrocyclization Reactions : The compound can participate in electrocyclization reactions that may contribute to its reactivity and interaction with biological targets .
  • Potential Anticancer Activity : Some derivatives of benzo[b]thiophenes have shown promise in anticancer studies; thus, further exploration into the specific derivatives like this compound could reveal similar activities .

Synthesis and Applications

Recent studies have highlighted the synthesis of various derivatives from this compound for use in medicinal chemistry:

  • Synthesis of Chiral Compounds : It has been utilized as a starting material for synthesizing chiral benzothiophenes used in pharmaceutical applications .
  • Cross-Coupling Reactions : Research has demonstrated its utility in cross-coupling reactions which are essential for constructing complex organic molecules .

Summary Table of Biological Activities

ActivityDescription
CYP Enzyme InhibitionInhibits CYP1A2, CYP2C19, CYP2C9; no effect on CYP2D6 or CYP3A4
BBB PermeabilityYes
Toxicity ClassificationAcute Tox. 3 (oral), Eye Irrit. 2
Synthetic ApplicationsBuilding block for chiral compounds and cross-coupling reactions

Q & A

Q. Basic: What are the most reliable synthetic routes to 2,3-dibromobenzo[b]thiophene?

Answer:
A robust method involves the Fiesselmann thiophene synthesis , which employs Friedel-Crafts acylation of aromatic substrates with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides. Subsequent treatment with methyl thioglycolate in the presence of DBU (1,8-diazabicycloundec-7-ene) and calcium oxide facilitates cyclization to form the dibrominated derivative. This approach ensures regioselectivity at the 2,3-positions and is scalable for gram-scale preparations . Alternative routes include direct bromination of benzo[b]thiophene using bromine in acetic acid, though this requires careful control of stoichiometry to avoid over-bromination.

Q. Basic: How is this compound characterized structurally?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR : The two bromine atoms induce distinct deshielding effects. For example, protons adjacent to bromine at C2 and C3 appear as doublets in the aromatic region (δ 7.2–7.8 ppm).
  • ¹³C NMR : Carbons bonded to bromine (C2 and C3) resonate at ~115–125 ppm, while the thiophene ring carbons appear at 125–140 ppm.
  • High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 297.84 (C₈H₄Br₂S⁺) with isotopic patterns matching bromine .

Q. Advanced: How can this compound be functionalized for complex heterocyclic systems?

Answer:
The compound serves as a precursor for polyfunctionalized enediynes and thiophene derivatives via bromine-lithium exchange . Treatment with n-butyllithium generates a dilithiated intermediate, which reacts with electrophiles (e.g., aldehydes, ketones) to introduce substituents. For example:

  • Reaction with CO₂ yields carboxylic acid derivatives.
  • Tandem ring-opening with alkynes produces enediynes under controlled conditions.
    This methodology is highly versatile for constructing π-extended systems relevant to organic semiconductors .

Q. Advanced: What computational methods predict the electronic properties of this compound?

Answer:
Density-functional theory (DFT) with the Colle-Salvetti correlation-energy functional is employed to model electron density and local kinetic energy. Key findings include:

  • The bromine atoms significantly lower the HOMO-LUMO gap (ΔE ≈ 3.5 eV), enhancing electrophilicity.
  • Charge distribution analysis reveals electron-withdrawing effects at C2 and C3, directing nucleophilic attack to these positions.
    These insights guide the design of derivatives for optoelectronic applications .

Q. Advanced: How do reaction conditions influence the regioselectivity of cross-coupling reactions with this compound?

Answer:
Suzuki-Miyaura coupling requires optimization of:

  • Catalyst : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in aryl boronic acid coupling at C2.
  • Solvent : Toluene/water mixtures improve yields compared to THF.
  • Temperature : 80–100°C minimizes debromination side reactions.
    For sequential couplings, a protodeboronation strategy ensures selective functionalization at C2 before C3 .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential bromine vapor release.
  • Waste Disposal : Quench residual bromine with sodium thiosulfate before aqueous neutralization. Refer to Prudent Practices in the Laboratory (Chapter 4) for risk assessment guidelines .

Q. Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer:
Discrepancies in yields (e.g., 50–90% for Fiesselmann synthesis) arise from:

  • Impurity of starting materials : Recrystallize 3-chlorobenzo[b]thiophene-2-carbonyl chloride to >98% purity.
  • Moisture sensitivity : Use anhydrous calcium oxide to scavenge trace water during cyclization.
    Reproducibility is improved by strict adherence to stoichiometric ratios and inert atmospheres .

Q. Advanced: How is this compound utilized in organic semiconductor research?

Answer:
Its derivatives are key in ambipolar field-effect transistors (FETs) . For example:

  • Diketopyrrolopyrrole (DPP)-thieno[3,2-b]thiophene copolymers exhibit balanced hole/electron mobility (µₕ/µₑ ≈ 1.2).
  • Bandgap engineering via substituent tuning (e.g., electron-deficient groups at C2/C3) enhances charge transport.
    These materials are characterized by grazing-incidence X-ray diffraction (GI-XRD) to assess crystallinity .

Q. Basic: What are the solubility properties of this compound?

Answer:
The compound is sparingly soluble in polar solvents (e.g., water, methanol) but dissolves readily in:

  • Chlorinated solvents : Dichloromethane (CH₂Cl₂), chloroform.
  • Aromatic hydrocarbons : Toluene, xylene.
  • Dipolar aprotic solvents : DMF, DMSO (heating required).
    Recrystallization from ethanol/water mixtures yields pure crystals .

Q. Advanced: How does steric hindrance at C2/C3 affect reactivity in nucleophilic aromatic substitution (SNAr)?

Answer:
Bromine’s steric bulk reduces reactivity toward bulky nucleophiles (e.g., tert-butoxide). Strategies to mitigate this include:

  • Microwave-assisted synthesis : Enhances reaction rates at elevated temperatures (120–150°C).
  • Use of smaller nucleophiles : Sodium methoxide or ammonia in DMF.
    Kinetic studies show a 10-fold rate decrease compared to mono-brominated analogs .

Properties

IUPAC Name

2,3-dibromo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZSIAFEFBKCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212041
Record name Benzo(b)thiophene, 2,3-dibromo-
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Molecular Weight

291.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6287-82-7
Record name 2,3-Dibromobenzo(b)thiophene
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Record name 6287-82-7
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Record name Benzo(b)thiophene, 2,3-dibromo-
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Record name 2,3-Dibromobenzo(b)thiophene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
2,3-Dibromobenzo[b]thiophene
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
2,3-Dibromobenzo[b]thiophene
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
2,3-Dibromobenzo[b]thiophene
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
2,3-Dibromobenzo[b]thiophene
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
2,3-Dibromobenzo[b]thiophene
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
2,3-Dibromobenzo[b]thiophene

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